ethyl 2-cyano-3-(2-thienyl)acrylate
Overview
Description
Alpha-Cyano-2-thiopheneacrylic acid ethyl ester is a versatile chemical compound with the molecular formula C11H9NO2S. It is a yellowish liquid with a characteristic odor and is commonly used in various scientific research applications. This compound exhibits unique properties, making it valuable in fields like organic synthesis, materials science, and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(2-thienyl)acrylate typically involves the reaction of thiophene-2-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and esterification to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyano-2-thiopheneacrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions include:
Scientific Research Applications
Alpha-Cyano-2-thiopheneacrylic acid ethyl ester is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Pharmaceutical Development: As an intermediate in the synthesis of potential drug candidates
Mechanism of Action
The mechanism by which ethyl 2-cyano-3-(2-thienyl)acrylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is crucial for its role in organic synthesis and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-cyano-3-(2-thienyl)acrylate include:
- Alpha-Cyano-3-thiopheneacrylic acid methyl ester
- Alpha-Cyano-2-furanacrylic acid ethyl ester
- Alpha-Cyano-2-pyridineacrylic acid ethyl ester .
Uniqueness
Alpha-Cyano-2-thiopheneacrylic acid ethyl ester is unique due to its thiophene ring, which imparts specific electronic properties that are valuable in materials science and organic synthesis. The presence of both cyano and ester functional groups allows for diverse chemical reactivity, making it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-thiophen-2-ylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULXBTAXOUSEDI-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CS1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CS1)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253683 | |
Record name | Ethyl (2E)-2-cyano-3-(2-thienyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62309-97-1, 31330-51-5 | |
Record name | Ethyl (2E)-2-cyano-3-(2-thienyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62309-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiopheneacrylic acid, alpha-cyano-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031330515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2E)-2-cyano-3-(2-thienyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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